METHYL 2-CYCLOHEXANEAMIDO-5-METHYL-4-PHENYLTHIOPHENE-3-CARBOXYLATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 2-CYCLOHEXANEAMIDO-5-METHYL-4-PHENYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound with a unique structure that combines a thiophene ring with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-CYCLOHEXANEAMIDO-5-METHYL-4-PHENYLTHIOPHENE-3-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the acylation of a thiophene derivative followed by esterification and amide formation. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-CYCLOHEXANEAMIDO-5-METHYL-4-PHENYLTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the thiophene ring or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, or organometallic compounds can be employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or other reduced forms.
Scientific Research Applications
METHYL 2-CYCLOHEXANEAMIDO-5-METHYL-4-PHENYLTHIOPHENE-3-CARBOXYLATE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of METHYL 2-CYCLOHEXANEAMIDO-5-METHYL-4-PHENYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[(cyclohexylcarbonyl)amino]benzoate
- Methyl 2-[(cyclohexylcarbonyl)amino]-4,5-dimethoxybenzoate
Uniqueness
METHYL 2-CYCLOHEXANEAMIDO-5-METHYL-4-PHENYLTHIOPHENE-3-CARBOXYLATE stands out due to its unique combination of functional groups and the presence of a thiophene ring
Properties
Molecular Formula |
C20H23NO3S |
---|---|
Molecular Weight |
357.5g/mol |
IUPAC Name |
methyl 2-(cyclohexanecarbonylamino)-5-methyl-4-phenylthiophene-3-carboxylate |
InChI |
InChI=1S/C20H23NO3S/c1-13-16(14-9-5-3-6-10-14)17(20(23)24-2)19(25-13)21-18(22)15-11-7-4-8-12-15/h3,5-6,9-10,15H,4,7-8,11-12H2,1-2H3,(H,21,22) |
InChI Key |
KSAQSCJNSJOGKW-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(S1)NC(=O)C2CCCCC2)C(=O)OC)C3=CC=CC=C3 |
Canonical SMILES |
CC1=C(C(=C(S1)NC(=O)C2CCCCC2)C(=O)OC)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.